molecular formula C16H11IN2O B309957 3-iodo-N-(quinolin-8-yl)benzamide

3-iodo-N-(quinolin-8-yl)benzamide

Cat. No.: B309957
M. Wt: 374.17 g/mol
InChI Key: IIWHKCFQJFNFHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-iodo-N-(quinolin-8-yl)benzamide is an organic compound with the molecular formula C16H11IN2O. It is a derivative of benzamide, where the benzene ring is substituted with an iodine atom at the 3-position and a quinoline moiety at the 8-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-N-(quinolin-8-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of N-quinolin-8-ylbenzamide.

    Iodination: The iodination of N-quinolin-8-ylbenzamide is carried out using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-iodo-N-(quinolin-8-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds or other complex structures.

Mechanism of Action

The mechanism of action of 3-iodo-N-(quinolin-8-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes, receptors, or DNA. For example, quinoline derivatives are known to inhibit enzymes like topoisomerases, which are involved in DNA replication and repair . The iodine atom can also enhance the compound’s binding affinity to certain targets through halogen bonding or hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-iodo-N-(quinolin-8-yl)benzamide is unique due to the presence of the iodine atom, which can significantly impact its chemical reactivity and biological activity. The iodine atom can participate in halogen bonding, enhance lipophilicity, and improve the compound’s ability to penetrate biological membranes . These properties make it a valuable compound for various research applications.

Properties

Molecular Formula

C16H11IN2O

Molecular Weight

374.17 g/mol

IUPAC Name

3-iodo-N-quinolin-8-ylbenzamide

InChI

InChI=1S/C16H11IN2O/c17-13-7-1-5-12(10-13)16(20)19-14-8-2-4-11-6-3-9-18-15(11)14/h1-10H,(H,19,20)

InChI Key

IIWHKCFQJFNFHC-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)NC(=O)C3=CC(=CC=C3)I)N=CC=C2

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)C3=CC(=CC=C3)I)N=CC=C2

Origin of Product

United States

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